1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane
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Overview
Description
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is a chemical compound with the molecular formula C14H26OSi and a molecular weight of 238.44 g/mol . This compound is characterized by the presence of an ethynyl group and a triisopropylsilyloxy group attached to a cyclopropane ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with ethynyl and triisopropylsilyloxy groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield
Chemical Reactions Analysis
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl and triisopropylsilyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is used in various scientific research applications, including:
Biology: Researchers use this compound to investigate the biological activity of cyclopropane-containing molecules.
Medicine: Although not used therapeutically, it is studied for its potential pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the triisopropylsilyloxy group provides steric hindrance and stability to the molecule. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane can be compared with other similar compounds, such as:
1-Ethynylcyclopropane: Lacks the triisopropylsilyloxy group, making it less stable and more reactive.
1-(Triisopropylsilyloxy)cyclopropane: Does not contain the ethynyl group, resulting in different reactivity and applications.
1-Ethynyl-1-(trimethylsilyloxy)cyclopropane: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group, affecting its steric properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its stability and reactivity, which make it valuable for specific research applications.
Properties
IUPAC Name |
(1-ethynylcyclopropyl)oxy-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26OSi/c1-8-14(9-10-14)15-16(11(2)3,12(4)5)13(6)7/h1,11-13H,9-10H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIKKDVQALCGEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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